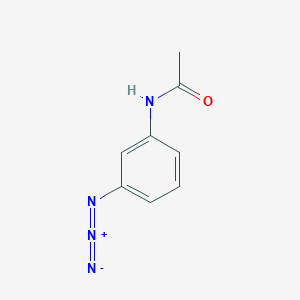

N-(3-Azidophenyl)acetamide

Description

N-(3-Azidophenyl)acetamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an acetamide group

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N-(3-azidophenyl)acetamide |

InChI |

InChI=1S/C8H8N4O/c1-6(13)10-7-3-2-4-8(5-7)11-12-9/h2-5H,1H3,(H,10,13) |

InChI Key |

KPCSQULCFPNNDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Azidophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminophenylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the formation of the azide group on the phenyl ring .

Industrial Production Methods

While specific industrial production methods for N-(3-Azidophenyl)acetamide are not extensively documented, the general principles of amide synthesis can be applied. These methods often involve the use of acyl chlorides or anhydrides in the presence of amines to form the desired amide compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Substitution: Formation of substituted phenylacetamides.

Reduction: Formation of N-(3-aminophenyl)acetamide.

Oxidation: Formation of oxidized phenylacetamide derivatives.

Scientific Research Applications

N-(3-Azidophenyl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Azidophenyl)acetamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

N-(3-Azidophenyl)acetamide can be compared with other similar compounds, such as:

N-(4-Azidophenyl)acetamide: Similar structure but with the azide group at the para position.

N-(3-Aminophenyl)acetamide: The azide group is replaced with an amine group.

N-(3-Nitrophenyl)acetamide: The azide group is replaced with a nitro group.

Uniqueness

N-(3-Azidophenyl)acetamide is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for various synthetic and research purposes .

Biological Activity

N-(3-Azidophenyl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-Azidophenyl)acetamide features an azide group attached to a phenyl ring, which enhances its reactivity and potential for various chemical transformations. The azide group allows for participation in click chemistry, making it valuable in bioconjugation and labeling studies.

The biological activity of N-(3-Azidophenyl)acetamide can be attributed to several mechanisms:

- Click Chemistry : The azide group can react with alkynes to form stable triazole linkages, facilitating the development of bioconjugates.

- Nucleophilic Substitution : The azide can act as a nucleophile in substitution reactions, potentially modifying biological targets.

- Reduction Potential : The azide group can be reduced to an amine, altering the compound’s interaction with biological systems.

Biological Activity

Research indicates that N-(3-Azidophenyl)acetamide exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of azidophenylacetamides may possess anticancer properties. For example, modifications to the structure have shown promise in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Compounds containing azide groups have been reported to demonstrate antimicrobial activity, potentially by disrupting bacterial cell walls or interfering with metabolic processes .

- Inflammatory Response Modulation : Similar compounds have been studied for their ability to modulate inflammatory pathways, suggesting a potential role in developing anti-inflammatory agents .

Anticancer Evaluation

A study focused on the synthesis of triazole derivatives linked to N-(3-Azidophenyl)acetamide evaluated their anticancer effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

In another investigation, N-(3-Azidophenyl)acetamide was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis

The biological activity of N-(3-Azidophenyl)acetamide can be compared with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| N-(4-Azidophenyl)acetamide | Moderate anticancer activity | Similar structure but different position of azide |

| N-(3-Aminophenyl)acetamide | Lower activity | Azide replaced with amine |

| N-(3-Nitrophenyl)acetamide | Antimicrobial properties | Nitro group alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.